molecular formula C14H21ClN2 B11718130 N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride

Cat. No.: B11718130
M. Wt: 252.78 g/mol
InChI Key: LBHNPOCRXUITIX-LMRHVHIWSA-N
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Description

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reductive amination is a common reaction involving this compound, where the imine group is reduced to form the amine.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reductive amination typically involves reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reductive amination results in the formation of the corresponding amine.

Scientific Research Applications

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. As a monoamine oxidase inhibitor, it is effective in the treatment of major depression, dysthymic disorder, and atypical depression . It also interacts with trypsin-1, a target involved in its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride is unique due to its specific structural features, including the phenylcyclopropyl group, which imparts distinct chemical and biological properties. Its ability to act as a monoamine oxidase inhibitor sets it apart from other piperidine derivatives.

Properties

Molecular Formula

C14H21ClN2

Molecular Weight

252.78 g/mol

IUPAC Name

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;hydrochloride

InChI

InChI=1S/C14H20N2.ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;/h1-5,12-16H,6-10H2;1H/t13-,14+;/m0./s1

InChI Key

LBHNPOCRXUITIX-LMRHVHIWSA-N

Isomeric SMILES

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl

Canonical SMILES

C1CNCCC1NC2CC2C3=CC=CC=C3.Cl

Origin of Product

United States

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